molecular formula C7H11ClO2S B2368802 Bicyclo[3.2.0]heptane-6-sulfonyl chloride CAS No. 2138027-71-9

Bicyclo[3.2.0]heptane-6-sulfonyl chloride

Cat. No.: B2368802
CAS No.: 2138027-71-9
M. Wt: 194.67
InChI Key: BJQOVKRPWVEMSK-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]heptane-6-sulfonyl chloride, mixture of diastereomers, is a chemical compound with the molecular formula C7H11ClO2S. This compound is characterized by its bicyclic structure, which includes a sulfonyl chloride functional group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Scientific Research Applications

Bicyclo[3.2.0]heptane-6-sulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Future Directions

The bicyclo[3.2.0]heptane core is a promising scaffold for the design of molecules with spatial and directional fixation of pharmacophoric groups . Future research may focus on exploring its potential in the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.0]heptane-6-sulfonyl chloride typically involves the reaction of bicyclo[3.2.0]heptane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group. The reaction can be represented as follows:

Bicyclo[3.2.0]heptane+Chlorosulfonic acidBicyclo[3.2.0]heptane-6-sulfonyl chloride+HCl\text{Bicyclo[3.2.0]heptane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} Bicyclo[3.2.0]heptane+Chlorosulfonic acid→Bicyclo[3.2.0]heptane-6-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptane-6-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or other lower oxidation state compounds.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other higher oxidation state derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products Formed

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction Reactions: The major products are sulfonyl hydrides or other reduced forms.

    Oxidation Reactions: The major products are sulfonic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]heptane-6-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Bicyclo[3.2.0]heptane-6-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.

Uniqueness

The uniqueness of this compound lies in its bicyclic structure, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This can lead to different reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

bicyclo[3.2.0]heptane-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQOVKRPWVEMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C2C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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